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Renal Function Estimated Recommended Dosage Level of Evidence &
Category crel . Adjustment Comments
(mL/min)

Mild to 30 -89 No adjustment necessary. The Pharmacokinetic studies

Moderate recommended dosage is 250 mg show no substantial

Impairment three times daily with food [1] [2]. alteration in drug exposure
[2].

Severe 15-29 No dosage recommendation. Use with caution. Monitor for

Impairment Data is not available [3] [2]. signs of constipation or other
adverse effects.

End-Stage <15 (or on Not studied. Safety and efficacy Avoid use until specific data

Renal Disease dialysis) are unknown [3] [1] [2]. are available.

(ESRD)

Pharmacokinetic Basis for Dosing Recommendations

The rationale for not adjusting the dose in mild to moderate renal impairment is grounded in the drug's

elimination pathway.
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e Primary Route of Elimination: Following oral administration, telotristat ethyl is extensively
metabolized. After a single dose, 92.8% of the radioactivity was recovered in feces, with less than
0.4% recovered in urine [4] [2]. This indicates that renal excretion is a minor pathway for the drug
and its metabolites.

¢ Clinical Pharmacokinetic Studies: Data from patients with mild to moderate renal impairment
(creatinine clearance [CrCI] of 20 to 89 mL/min) showed that the pharmacokinetics of telotristat and
its active metabolite were similar to those in patients with normal renal function [2].

The following diagram illustrates the metabolic fate of telotristat ethyl and the clinical decision logic for

renal impairment.
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Experimental Protocol for Clinical Studies
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To address the lack of data in severe renal impairment and ESRD, a prospective, open-label,

pharmacokinetic (PK) study is recommended.

Study Objective

To characterize the pharmacokinetics and safety of a single 250 mg oral dose of telotristat ethyl in patients
with severe renal impairment and End-Stage Renal Disease (ESRD) requiring hemodialysis compared to

matched healthy controls.

Study Population

e Cohort 1 (Test): n=8 patients with severe renal impairment (eGFR 15-29 mL/min/1.73m?2) OR n=8
patients with ESRD on stable hemodialysis.

e Cohort 2 (Control): n=8 healthy subjects with normal renal function (eGFR =90 mL/min/1.73m?),
matched to test group for age, sex, and body weight.

Key Inclusion/Exclusion Criteria

¢ Inclusion: Ability to provide informed consent; stable renal function status (for impaired group).
e Exclusion: History of severe constipation or bowel obstruction; use of strong CYP3A4 inducers or
inhibitors; active liver disease (Child-Pugh B or C).

Dosing and Bioanalysis

¢ Administration: A single 250 mg dose of telotristat ethyl is administered with a standardized, high-fat
meal [5] [2].

e PK Sampling: Collect blood plasma samples pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24
hours post-dose.

¢ Bioanalysis: Plasma concentrations of telotristat ethyl and its active metabolite, telotristat, are
guantified using a validated LC-MS/MS method.

Pharmacokinetic and Safety Endpoints
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e Primary PK Parameters: Area Under the Curve (AUC ), AUC_,), Maximum Concentration (Cp,ax).
Time to Ciax (Tmax), and Apparent Half-life (t1,2).

¢ Safety Monitoring: Record all adverse events for 7 days, with specific monitoring for constipation
and abdominal pain. Clinical laboratory tests are performed at screening and study completion.

Statistical Analysis

e PK Analysis: Calculate geometric mean ratios (GMR) and 90% confidence intervals (CI) for AUC and
Cimax (Test vs. Control).

¢ Bioequivalence Criterion: A lack of clinically significant change is concluded if the 90% CI for the
GMR falls entirely within the 80-125% range.

Key Considerations for Researchers

¢ Focus on Severe Renal Impairment: The most pressing research need is for patients with CrCl <30
mL/min, not on dialysis. A separate study arm for patients undergoing hemodialysis should assess the
impact of dialysis timing on drug clearance.

¢ Monitor for Non-Renal Toxicities: Even without increased drug exposure, patients with advanced
chronic kidney disease may have increased susceptibility to known adverse effects like constipation.
Protocols must include rigorous monitoring and stopping rules for these events [3] [5] [2].

e Account for Comorbidities: Patients with severe renal impairment often have comorbidities (e.g.,
diabetes) and take multiple medications. Careful screening for drug-drug interactions is essential,
particularly with medications that are CYP3A4 substrates [1] [2].

I hope these detailed application notes and protocols provide a solid foundation for your research and

development work.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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